1H-Imidazole, 2,2'-dithiobis[1-methyl-
Overview
Description
1H-Imidazole, 2,2’-dithiobis[1-methyl-] is a compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms at non-adjacent positions. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that it may be influenced by the polarity of its environment .
Biochemical Analysis
Biochemical Properties
1H-Imidazole, 2,2’-dithiobis[1-methyl-] plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with metalloproteins, where it can act as a ligand, binding to metal ions within the protein structure. This binding can alter the protein’s conformation and activity, leading to changes in its biochemical properties. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with thiol-containing enzymes, forming disulfide bonds that can modulate enzyme activity and stability .
Cellular Effects
The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are critical regulators of cell signaling. By affecting these enzymes, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can alter the phosphorylation status of key signaling proteins, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and other DNA-binding proteins, thereby influencing the transcriptional activity of specific genes .
Molecular Mechanism
At the molecular level, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] exerts its effects through several mechanisms. One of the primary mechanisms is the formation of disulfide bonds with thiol groups in proteins and enzymes. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific protein involved. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can bind to metal ions within metalloproteins, altering their conformation and function. This binding can also affect the redox state of the protein, influencing its activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is relatively stable under physiological conditions, but it can undergo degradation in the presence of reducing agents, leading to the formation of free thiols and imidazole derivatives. These degradation products can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and cell signaling pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including oxidative stress and cellular damage. Studies have shown that there is a threshold dose above which the toxic effects of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] become pronounced, leading to cell death and tissue damage .
Metabolic Pathways
1H-Imidazole, 2,2’-dithiobis[1-methyl-] is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, it can inhibit or activate enzymes in the glycolytic pathway, affecting the levels of metabolites such as glucose and pyruvate. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can interact with enzymes in the oxidative phosphorylation pathway, influencing ATP production and cellular energy metabolism .
Transport and Distribution
The transport and distribution of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, where it binds to transport proteins on the cell membrane. Once inside the cell, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is an important factor that determines its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can be directed to the mitochondria through mitochondrial targeting sequences, where it can influence mitochondrial function and energy metabolism. Additionally, 1H-Imidazole, 2,2’-dithiobis[1-methyl-] can be localized to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,2’-dithiobis[1-methyl-] typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods: Industrial production of imidazole derivatives often employs multicomponent protocols. For instance, the synthesis of highly substituted imidazole derivatives can be achieved from α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 2,2’-dithiobis[1-methyl-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butylhydroperoxide (TBHP).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can yield α-aminoaldehydes .
Scientific Research Applications
1H-Imidazole, 2,2’-dithiobis[1-methyl-] has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Plays a role in enzyme inhibition and as a building block for bioactive molecules.
Medicine: Utilized in the development of pharmaceuticals, particularly antifungal and anticancer agents.
Industry: Employed in the production of dyes, polymers, and other functional materials.
Comparison with Similar Compounds
1H-Imidazole: The parent compound with a simpler structure.
2-Methylimidazole: A methyl-substituted derivative.
4,5-Diphenylimidazole: A more complex derivative with phenyl groups.
Uniqueness: 1H-Imidazole, 2,2’-dithiobis[1-methyl-] is unique due to its dithiobis group, which imparts distinct chemical properties and reactivity compared to other imidazole derivatives .
Properties
IUPAC Name |
1-methyl-2-[(1-methylimidazol-2-yl)disulfanyl]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S2/c1-11-5-3-9-7(11)13-14-8-10-4-6-12(8)2/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGKCNYHKYTHBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SSC2=NC=CN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485777 | |
Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61747-29-3 | |
Record name | 1H-Imidazole, 2,2'-dithiobis[1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-2-[(1-methyl-1H-imidazol-2-yl)disulfanyl]-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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